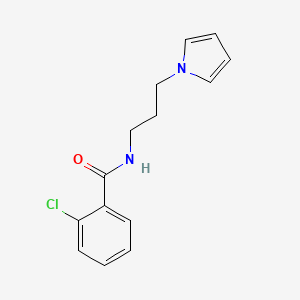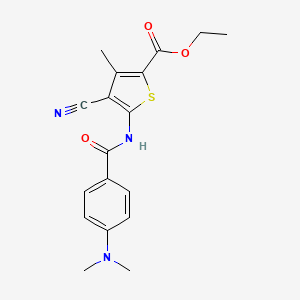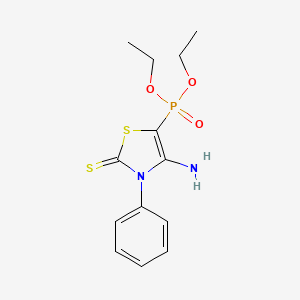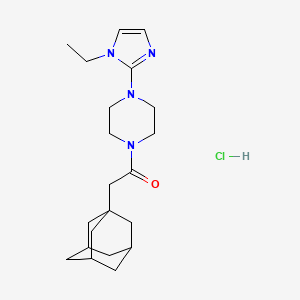
N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide, also known as JNJ-5207852, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound has been extensively studied due to its unique mechanism of action and its potential therapeutic applications.
Mecanismo De Acción
N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide works by inhibiting the activity of certain enzymes, including histone deacetylases and sirtuins. These enzymes play a role in regulating gene expression and cellular processes. By inhibiting their activity, this compound can alter cellular processes and potentially treat diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide is its specificity for certain enzymes, which can make it a valuable tool in studying their role in cellular processes. However, like any experimental tool, there are limitations to its use. One limitation is that it may not be effective in all cell types or disease models, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide. One area of interest is its potential use in combination with other drugs to enhance their efficacy. Another area of interest is investigating its potential use in the treatment of other diseases, such as metabolic disorders or autoimmune diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of various diseases. Its unique mechanism of action and specificity for certain enzymes make it a valuable tool in scientific research. While there are limitations to its use, there are several potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide involves a series of chemical reactions that can be carried out in a laboratory setting. The first step involves the reaction of 2-chlorobenzoyl chloride with 3-(1H-pyrrol-1-yl)propylamine to form the intermediate product, 2-chlorobenzamidopropylpyrrole. This intermediate is then treated with sodium hydroxide to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including histone deacetylases and sirtuins, which play a role in various cellular processes. This compound has been investigated for its potential use in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Propiedades
IUPAC Name |
2-chloro-N-(3-pyrrol-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-13-7-2-1-6-12(13)14(18)16-8-5-11-17-9-3-4-10-17/h1-4,6-7,9-10H,5,8,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJKZFZZNQJMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2700768.png)

![N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2700771.png)


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate](/img/structure/B2700775.png)
![N-cyclohexyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2700777.png)
![1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea](/img/structure/B2700778.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2700779.png)
![N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2700780.png)
![methyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2700781.png)
![(4-Methylpiperazin-1-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2700786.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2700790.png)